tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Suzuki-Miyaura cross-coupling Dehalogenation side reaction Halogenated pyrazole reactivity

tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS 1286754-61-7, synonym: N-Boc-4-bromo-7-azaindazole) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine (7-azaindazole) class. It features a bromine atom at the 4-position of the bicyclic core and a tert-butyl carbamate (Boc) protecting group at N1.

Molecular Formula C11H12BrN3O2
Molecular Weight 298.14
CAS No. 1286754-61-7
Cat. No. B3096585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
CAS1286754-61-7
Molecular FormulaC11H12BrN3O2
Molecular Weight298.14
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=NC=CC(=C2C=N1)Br
InChIInChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-9-7(6-14-15)8(12)4-5-13-9/h4-6H,1-3H3
InChIKeyOVKLQGNUAJSUNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS 1286754-61-7): A Boc-Protected 4-Bromo-7-Azaindazole Building Block for Kinase-Focused Medicinal Chemistry


tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS 1286754-61-7, synonym: N-Boc-4-bromo-7-azaindazole) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine (7-azaindazole) class [1]. It features a bromine atom at the 4-position of the bicyclic core and a tert-butyl carbamate (Boc) protecting group at N1. With a molecular formula of C11H12BrN3O2 and molecular weight of 298.14 g/mol, this compound serves as a key intermediate in the synthesis of kinase inhibitors, including TRK, CHK1/CHK2, ALK, c-Src, TAM, MET, and PI3K-targeted agents [2]. The 4-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions, while the Boc group enables orthogonal protection strategies in multi-step synthetic sequences.

Why Generic Substitution of tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Fails: Halogen-, Regioisomer-, and Protecting-Group-Level Differentiation


In the pyrazolo[3,4-b]pyridine building block space, seemingly minor structural variations—chloro vs. bromo vs. iodo at C4, Boc vs. other N1-protecting groups, or 4-bromo vs. 5-bromo regioisomerism—produce substantial differences in cross-coupling reactivity, dehalogenation propensity, and downstream synthetic efficiency [1]. Direct head-to-head comparison of halogenated pyrazoles in Suzuki-Miyaura reactions demonstrated that bromo and chloro derivatives are superior to iodo analogs due to significantly reduced dehalogenation side reactions [1]. Furthermore, the 4-position of pyrazolo[3,4-b]pyridine is electronically distinct from the 5-position, and the Boc group cannot be replaced by methyl carbamate or acetyl protecting groups without altering chemoselectivity in deprotection steps [2]. These factors make indiscriminate substitution scientifically unsound for researchers requiring reproducible synthetic outcomes.

Quantitative Differentiation Evidence for tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate vs. Closest Analogs


Suzuki-Miyaura Cross-Coupling: Bromo Outperforms Iodo by Eliminating Dehalogenation Side Reaction

In a direct head-to-head comparison of chloro-, bromo-, and iodopyrazoles under identical Suzuki-Miyaura cross-coupling conditions, the bromo and chloro derivatives were superior to the iodo derivatives [1]. The iodo analog (tert-butyl 4-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, CAS 945599-35-9) suffered from a significant dehalogenation side reaction—loss of the halogen without productive C-C bond formation—which was not observed with the bromo substrate [1]. This dehalogenation pathway constitutes a yield-limiting and purification-complicating factor that is intrinsic to the C-I bond under standard Pd-catalyzed conditions.

Suzuki-Miyaura cross-coupling Dehalogenation side reaction Halogenated pyrazole reactivity

C-Br vs. C-Cl Reactivity Balance: Bromo Provides Optimal Oxidative Addition Kinetics for Pd-Catalyzed Cross-Coupling

The C-Br bond in the target compound (bond dissociation energy ~80 kcal/mol) occupies a kinetic 'sweet spot' between the less reactive C-Cl bond (~95 kcal/mol) and the overly labile C-I bond (~65 kcal/mol) [1]. While the chloro analog (tert-butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, CAS 1956376-79-6) is also superior to iodo in dehalogenation resistance, aryl chlorides generally require more forcing conditions (elevated temperature, specialized ligands) for efficient oxidative addition in Suzuki-Miyaura reactions [1]. This means the bromo compound achieves productive coupling under milder, more functional-group-tolerant conditions than the chloro analog, while avoiding the dehalogenation that plagues the iodo analog.

Oxidative addition kinetics C-X bond dissociation energy Cross-coupling reactivity

Boc vs. Unprotected Analog: Orthogonal Protection Prevents N1 Side-Reactions and Enables Sequential Functionalization

The Boc protecting group at N1 provides acid-labile protection that is orthogonal to the C4-bromo cross-coupling handle. The unprotected analog, 4-bromo-1H-pyrazolo[3,4-b]pyridine (CAS 856859-49-9), has a free N-H (pKa ~11–12) that can undergo competing N-arylation under Pd-catalyzed conditions, leading to product mixtures and reduced yields [1]. The Boc group prevents this N-H participation entirely. Quantitative deprotection of the Boc group is achieved with >95% efficiency using TFA/DCM (1:1 v/v, 0–25 °C, 1–2 h) or HCl/dioxane (4 M, 25 °C, 2–4 h), liberating the free 4-bromo-7-azaindazole for subsequent N-functionalization or direct biological testing .

Orthogonal protecting group strategy N-Boc deprotection Sequential functionalization

Storage Stability: Boc-Protected Compound vs. Unprotected 4-Bromo-7-Azaindazole

Vendor technical datasheets consistently specify storage at 2–8 °C under inert atmosphere (N₂ or Ar) for the Boc-protected compound . In contrast, the unprotected 4-bromo-1H-pyrazolo[3,4-b]pyridine (CAS 856859-49-9) is reported to be sensitive to moisture and air, requiring more stringent handling [1]. The Boc group reduces the electron density at N1, attenuating the basicity and hygroscopicity of the pyridine nitrogen. This translates to longer shelf-life and greater tolerance to brief ambient exposure during weighing and reaction setup—an operational advantage for high-throughput medicinal chemistry laboratories.

Chemical stability Storage conditions Building block procurement

4-Bromo vs. 5-Bromo Regioisomer: Electronic Differentiation at the Cross-Coupling Site

The 4-position of pyrazolo[3,4-b]pyridine is adjacent to the pyridine nitrogen (N7), creating an electron-deficient π-system at C4 that facilitates oxidative addition of Pd(0) [1]. In contrast, the 5-bromo isomer (CAS 875781-17-2) has the bromine positioned meta to the pyridine nitrogen, resulting in different electronic character and distinct cross-coupling reactivity profiles. Patent literature on 4-substituted pyrazolo[3,4-b]pyridines as kinase inhibitors (CHK1/CHK2, ALK, c-Src, TRK, TAM/MET) overwhelmingly installs diversity elements at the 4-position via cross-coupling of the 4-bromo precursor, underscoring the strategic importance of C4 functionalization for accessing the kinase inhibitor pharmacophore [2].

Regioisomer electronic properties Cross-coupling selectivity Pyrazolo[3,4-b]pyridine C4 vs C5

Best Research and Industrial Application Scenarios for tert-Butyl 4-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate


Kinase Inhibitor Library Synthesis via C4 Suzuki-Miyaura Diversification

The compound serves as the optimal C4 diversification point for generating pyrazolo[3,4-b]pyridine-based kinase inhibitor libraries targeting TRK, CHK1/CHK2, ALK, c-Src, TAM, and MET kinases [1]. The combination of bromo reactivity (superior to iodo in dehalogenation resistance, milder coupling conditions than chloro) and Boc protection (preventing N1 side-reactions) enables a robust 'cross-couple → deprotect → functionalize' workflow. After Suzuki-Miyaura installation of aryl/heteroaryl diversity at C4, Boc deprotection with TFA/DCM liberates N1 for subsequent alkylation, acylation, or sulfonylation, providing access to the 1,4-disubstituted pharmacophore common to multiple clinical-stage kinase inhibitors [2].

PROTAC Degrader Linker Attachment via C4 Cross-Coupling

The rigid pyrazolo[3,4-b]pyridine core with a C4 exit vector is an optimal scaffold for PROTAC (Proteolysis Targeting Chimera) design [1]. The 4-bromo handle allows installation of polyethylene glycol or alkyl linkers terminated with E3 ligase-recruiting moieties (e.g., cereblon, VHL ligands) via Suzuki-Miyaura coupling. The Boc group is then removed to attach the target-protein-binding warhead at N1. This sequential functionalization strategy has been employed to generate PROTAC degraders targeting BTK and other kinases, where the C4-substituted 7-azaindazole core provides favorable physicochemical properties for cellular permeability [1].

PI3K/mTOR Dual Inhibitor Intermediate Synthesis

Multiple patent disclosures (e.g., US 8653098) describe the use of N-Boc-4-bromo-7-azaindazole as the key intermediate for synthesizing 4-substituted pyrazolo[3,4-b]pyridine PI3K inhibitors [1]. The Boc group remains intact through C4 cross-coupling and subsequent functional group interconversions, being removed only in the final step to reveal the N1-H for solubility optimization or further derivatization. This late-stage deprotection strategy, enabled by the Boc group's stability to diverse reaction conditions, simplifies purification and improves overall synthetic yield compared to routes employing unprotected or alternative protecting group strategies [1].

Radiolabeled Tracer Synthesis via C4 Bromo-to-Carbon-14 Cyanation

The C4 bromo substituent can be converted to a nitrile via palladium-catalyzed cyanation with zinc [¹⁴C]cyanide, providing a direct route to carbon-14 labeled pyrazolo[3,4-b]pyridine derivatives for drug metabolism and pharmacokinetic (DMPK) studies [1]. This transformation benefits from the favorable C-Br oxidative addition kinetics (vs. C-Cl), enabling high radiochemical yields under mild conditions. Analogous methodology has been demonstrated for 4-bromopyrazole-based Syk kinase inhibitors (BI 894416 and BI 1342561), establishing precedent for C4-bromo pyrazolo[3,4-b]pyridine radiolabeling applications [1].

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